molecular formula C10H8N2O2 B8551706 1,5-Naphthyridin-3-ylacetic acid

1,5-Naphthyridin-3-ylacetic acid

Cat. No.: B8551706
M. Wt: 188.18 g/mol
InChI Key: JKWDKQAXRLGNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Naphthyridin-3-ylacetic acid is a naphthyridine derivative characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 5 and an acetic acid substituent at position 2. Naphthyridine derivatives are widely studied for their biological activity, including roles in neurodegenerative disease research (e.g., glial cell modulation) and pharmacological applications . The acetic acid moiety enhances solubility and hydrogen-bonding capacity, which may improve bioavailability compared to non-polar derivatives .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(1,5-naphthyridin-3-yl)acetic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H,5H2,(H,13,14)

InChI Key

JKWDKQAXRLGNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)CC(=O)O)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Key differences arise from substituent groups and their positions:

Compound Name Molecular Formula Molecular Weight Functional Groups H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų) Applications
1,5-Naphthyridin-3-ylacetic acid C₁₀H₈N₂O₂ 188.18 (calc.) Carboxylic acid, naphthyridine 1 5 ~85 (estimated) Drug development, material science
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid C₉H₆N₂O₃ 190.16 Carboxylic acid, hydroxyl 2 6 87.3 Synthetic intermediate, bioactivity studies
6-Amino-1,5-naphthyridine-3-carboxylic acid C₉H₇N₃O₂ 189.17 Carboxylic acid, amino 2 6 92.1 Medicinal chemistry, ligand design
8-Chloro-1,5-naphthyridine-3-carboxylic acid C₉H₅ClN₂O₂ 208.60 Carboxylic acid, chloro 1 5 75.6 Antimicrobial research
(R)-1-(6-Methoxy-[1,5]-naphthyridin-4-yl)-pyrrolidin-3-ylamine C₁₃H₁₇N₅O 267.31 Methoxy, pyrrolidinyl amine 1 5 64.3 CNS-targeted drug candidates

Key Observations :

  • Acetic Acid vs. Carboxylic Acid Derivatives : The acetic acid substituent (CH₂COOH) in 1,5-naphthyridin-3-ylacetic acid introduces a longer aliphatic chain compared to direct carboxylic acid derivatives (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid). This may enhance membrane permeability while retaining hydrogen-bonding capacity .
  • Substituent Effects: Chloro and amino groups (e.g., 8-chloro and 6-amino derivatives) significantly alter electronic properties and bioactivity. Chloro groups enhance electrophilic reactivity, while amino groups improve solubility and binding affinity .

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